molecular formula C9H8N2OS B063049 2-((Furan-2-ylmethyl)thio)pyrazine CAS No. 164352-93-6

2-((Furan-2-ylmethyl)thio)pyrazine

Cat. No. B063049
M. Wt: 192.24 g/mol
InChI Key: VICVSKQFQDAHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Furan-2-ylmethyl)thio)pyrazine belongs to the family of compounds derived from furan and pyrazine, known for their diverse chemical reactivities and applications. These compounds have been extensively explored due to their potential as herbicides, pesticides, and in various organic electronic applications (Üngören et al., 2013).

Synthesis Analysis

The synthesis of related compounds involves the reaction of furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide and diaminomaleonitrile, leading to novel 1,2,4-triazine-5(4H)-ones and pyrazine-2,3-dicarbonitrile derivatives (Üngören et al., 2013).

Molecular Structure Analysis

The molecular structure and electronic properties, such as HOMO and LUMO energy levels of similar compounds, have been characterized by various spectroscopic methods, revealing their potential in organic electronics due to effective solid-state emission (Mahadik et al., 2021).

Chemical Reactions and Properties

Chemical properties, such as reactivity towards electrophilic reagents, have been described for 2-substituted derivatives. These reactions include nitration, halogenation, and reactions with peracids, showcasing the versatility and reactivity of the furan and pyrazine rings (Kruse et al., 1978).

Physical Properties Analysis

The physical properties, including absorption spectra and solvatochromism, of related compounds indicate their application in organic electronics. The compounds exhibit intramolecular charge transfer transitions and aggregation-induced emission effects (Mahadik et al., 2021).

Chemical Properties Analysis

Chemical reactivity patterns, such as the formation of N7-monoxides and reactions with phosphoryl chloride, have been explored. These studies provide insights into the chemical behavior and potential applications of furan and pyrazine derivatives (Kruse et al., 1978).

Scientific Research Applications

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including compounds like 2-((Furan-2-ylmethyl)thio)pyrazine, are significant in pharmacological research due to their diverse pharmacological properties. These compounds have been widely studied for their therapeutic potential across a range of medical conditions. Pyrazine derivatives have shown antimicrobial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other pharmacological activities, making them a focal point of pharmaceutical research. Their versatility and effectiveness in various therapeutic areas highlight their importance in the development of new drugs and treatments (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Role in Food Science and Technology

In the food industry, pyrazine derivatives play a crucial role in flavor development. They are synthesized through the Maillard reaction, which is key to creating the baking, roasted, and nutty flavors in food products. Understanding the control strategies for pyrazine generation allows the food industry to enhance desirable flavors while minimizing the formation of harmful by-products. This research area focuses on utilizing new reactants, modifying reaction conditions, and adopting emerging technologies to tailor pyrazine content in food, aligning with consumer preferences for taste and health (Yu et al., 2021).

Synthesis of Heterocyclic Compounds

Pyrazine derivatives are also central to the synthesis of various heterocyclic compounds, which are integral to many biologically active molecules. These compounds serve as a foundation for developing new pharmaceuticals with potential anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other therapeutic effects. The research into pyrazole and other pyrazine-related heterocycles underscores their significance in medicinal chemistry, offering new avenues for drug discovery and development (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry of Furanyl-Substituted Compounds

The incorporation of furanyl groups, akin to the structure of 2-((Furan-2-ylmethyl)thio)pyrazine, into nucleobases and nucleosides has shown significant medicinal potential. These modifications can influence the bioactivity of compounds, providing a method for enhancing antiviral, antitumor, and antimycobacterial properties. The study of furanyl- or thienyl-substituted nucleobases and nucleosides exemplifies the strategy of bioisosteric replacement in drug design, aiming to optimize therapeutic activity and selectivity (Ostrowski, 2022).

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVSKQFQDAHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374702
Record name 2-FURFURYL THIOPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)thio)pyrazine

CAS RN

164352-93-6
Record name 2-FURFURYL THIOPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164352-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.